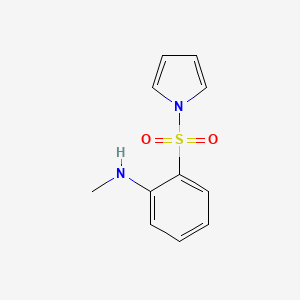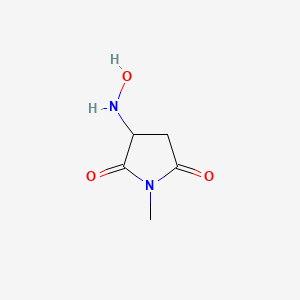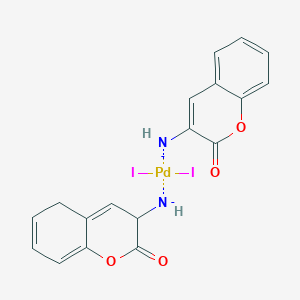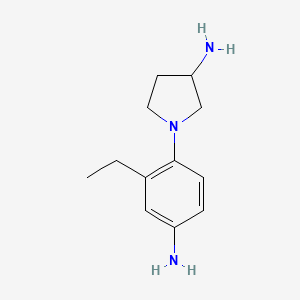![molecular formula C26H20O5S2 B15208042 2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan CAS No. 87964-65-6](/img/structure/B15208042.png)
2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan is an aromatic heterocyclic compound with the molecular formula C26H20O5S2 and a molecular weight of 476.56 g/mol . It belongs to the class of dibenzofurans, which are known for their stability and diverse applications in various fields.
Preparation Methods
The synthesis of 2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan typically involves the sulfonylation of dibenzo[b,d]furan. One common method includes the reaction of dibenzo[b,d]furan with benzylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or sulfides.
Scientific Research Applications
2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The sulfonyl groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells through different signaling pathways .
Comparison with Similar Compounds
2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan can be compared with other similar compounds such as:
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan: This compound has diphenylphosphoryl groups instead of benzylsulfonyl groups, which affects its chemical properties and applications.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran, it has different electronic properties and reactivity due to the presence of sulfur instead of oxygen in the heterocyclic ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
87964-65-6 |
|---|---|
Molecular Formula |
C26H20O5S2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2,8-bis(benzylsulfonyl)dibenzofuran |
InChI |
InChI=1S/C26H20O5S2/c27-32(28,17-19-7-3-1-4-8-19)21-11-13-25-23(15-21)24-16-22(12-14-26(24)31-25)33(29,30)18-20-9-5-2-6-10-20/h1-16H,17-18H2 |
InChI Key |
RNXJOGJMEOEKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15207977.png)

![2,2-Dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B15207988.png)
![7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B15207992.png)

![2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)
![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)
![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)
![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)



